molecular formula C7H15NO3S B564436 2-Ethoxyethyl-L-cysteine CAS No. 885457-17-0

2-Ethoxyethyl-L-cysteine

Cat. No.: B564436
CAS No.: 885457-17-0
M. Wt: 193.27 g/mol
InChI Key: ALMNPOWSXDDYKJ-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethoxyethyl-L-cysteine is a derivative of the amino acid L-cysteine. It is characterized by the presence of an ethoxyethyl group attached to the sulfur atom of the cysteine molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxyethyl-L-cysteine typically involves the reaction of L-cysteine with 2-ethoxyethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme can be represented as follows:

L-cysteine+2-ethoxyethanolThis compound\text{L-cysteine} + \text{2-ethoxyethanol} \rightarrow \text{this compound} L-cysteine+2-ethoxyethanol→this compound

The reaction conditions, such as temperature, pH, and reaction time, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient production of the compound with minimal impurities. The industrial process may also incorporate steps for the recovery and recycling of solvents and catalysts to enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxyethyl-L-cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxyethyl-L-cysteine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential role in modulating biological processes, including enzyme activity and protein function.

    Medicine: Research is ongoing to explore its therapeutic potential in treating diseases related to oxidative stress and inflammation.

    Industry: It is used in the development of novel materials and as an additive in various industrial processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethoxyethyl-L-cysteine is unique due to the presence of the ethoxyethyl group, which imparts distinct chemical and biological properties. This modification can enhance the compound’s solubility, stability, and reactivity compared to its parent compound and other derivatives .

Biological Activity

2-Ethoxyethyl-L-cysteine (EE-L-Cys) is a derivative of L-cysteine, an amino acid known for its biological significance, particularly in antioxidant defense and cellular metabolism. This article explores the biological activity of EE-L-Cys, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Antioxidant Properties
EE-L-Cys is believed to exhibit antioxidant properties similar to those of its parent compound, L-cysteine. It can act as a precursor to glutathione, a critical antioxidant in the body that helps neutralize reactive oxygen species (ROS) and protects cells from oxidative stress. This property is crucial for maintaining cellular health and preventing damage associated with various diseases, including cancer and neurodegenerative disorders .

Modulation of Enzyme Activity
Research indicates that EE-L-Cys may modulate enzyme activities involved in metabolic pathways. It has been shown to influence the cysteine biosynthetic pathway, which is vital for synthesizing proteins and other biomolecules essential for cellular function. Additionally, it may affect the activity of enzymes that utilize cysteine as a substrate, thereby impacting various biochemical processes.

Pharmacokinetics

The pharmacokinetic profile of EE-L-Cys remains largely under-researched; however, insights can be drawn from studies on L-cysteine. After oral administration, L-cysteine is rapidly absorbed, reaching peak plasma concentrations within 1 to 2 hours. Similar absorption characteristics are anticipated for EE-L-Cys, although specific studies are needed to confirm this.

Table 1: Summary of Toxicity Studies on L-Cysteine

Dose (mg/kg/day)Observed EffectsControl Group Effects
500Mild renal changesNo significant changes
1000Moderate renal injuriesNo significant changes
2000Severe renal injuries; mortality riskNo significant changes

These findings suggest that while L-cysteine can exhibit toxicity at high doses, further research is needed to establish a comprehensive safety profile for EE-L-Cys.

Potential Therapeutic Applications

Neuroprotection
Given its antioxidant properties, EE-L-Cys may have potential applications in neuroprotection. Studies have indicated that compounds enhancing glutathione levels can protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease . The ability of EE-L-Cys to scavenge ROS could be beneficial in mitigating oxidative damage in neural tissues.

Cancer Therapy
EE-L-Cys might also play a role in cancer therapy by modulating redox status within tumor cells. By influencing the balance between oxidants and antioxidants, it could potentially enhance the efficacy of chemotherapeutic agents while protecting normal cells from oxidative damage .

Properties

CAS No.

885457-17-0

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

(2R)-2-amino-3-(2-ethoxyethylsulfanyl)propanoic acid

InChI

InChI=1S/C7H15NO3S/c1-2-11-3-4-12-5-6(8)7(9)10/h6H,2-5,8H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

ALMNPOWSXDDYKJ-LURJTMIESA-N

SMILES

CCOCCNC(CS)C(=O)O

Isomeric SMILES

CCOCCSC[C@@H](C(=O)O)N

Canonical SMILES

CCOCCSCC(C(=O)O)N

Synonyms

3-(2-Ethoxyethylthio)alanine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethoxyethyl-L-cysteine
Reactant of Route 2
Reactant of Route 2
2-Ethoxyethyl-L-cysteine
Reactant of Route 3
Reactant of Route 3
2-Ethoxyethyl-L-cysteine
Reactant of Route 4
2-Ethoxyethyl-L-cysteine
Reactant of Route 5
2-Ethoxyethyl-L-cysteine
Reactant of Route 6
2-Ethoxyethyl-L-cysteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.